

Spectroscopic Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-5-nitrobenzoic acid** ($C_7H_5NO_5$, CAS: 78238-14-9), a valuable building block in pharmaceutical and organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) spectroscopy data. Detailed experimental protocols for obtaining such spectra are also provided to facilitate replication and further research.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for **3-Hydroxy-5-nitrobenzoic acid**.

Table 1: Predicted 1H -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.32	Singlet	-COOH
8.58	Triplet (t)	Ar-H
8.42	Triplet (t)	Ar-H
7.89	Triplet (t)	Ar-H

Predicted data obtained from various spectroscopic databases. Actual experimental values may vary.

Table 2: Predicted ^{13}C -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.7	-COOH
158.2	C-OH
149.0	C-NO ₂
133.5	C-H
123.0	C-H
118.5	C-H
112.9	C-COOH

Predicted data obtained from various spectroscopic databases. Actual experimental values may vary.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
~3100	C-H (Aromatic)	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
~1550	N-O (Nitro group)	Asymmetric Stretching
~1350	N-O (Nitro group)	Symmetric Stretching

Characteristic data based on the analysis of similar nitrobenzoic acid derivatives.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
183.02	[M] ⁺ (Molecular Ion)
166.01	[M-OH] ⁺
137.02	[M-NO ₂] ⁺
121.02	[M-COOH-OH] ⁺
93.03	[C ₆ H ₅ O] ⁺

Predicted fragmentation patterns based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **3-Hydroxy-5-nitrobenzoic acid**.

Materials:

- **3-Hydroxy-5-nitrobenzoic acid** sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:

- For ^1H NMR, accurately weigh 5-10 mg of the **3-Hydroxy-5-nitrobenzoic acid** sample.
- For ^{13}C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO- d_6 is often a good choice for benzoic acid derivatives due to their solubility).
- Add a small drop of TMS to the solution to serve as an internal reference ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
 - Identify the chemical shifts of the peaks in both ^1H and ^{13}C spectra and assign them to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Hydroxy-5-nitrobenzoic acid**.

Materials:

- **3-Hydroxy-5-nitrobenzoic acid** sample
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.
 - Weigh approximately 1-2 mg of the **3-Hydroxy-5-nitrobenzoic acid** sample and about 100-200 mg of dry KBr.
 - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into the pellet-forming die of a hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.

- Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm^{-1}).
- Data Analysis:
 - Identify the major absorption bands in the spectrum.
 - Correlate the observed wavenumbers with known functional group frequencies to confirm the presence of hydroxyl, carboxylic acid, and nitro groups, as well as the aromatic ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Hydroxy-5-nitrobenzoic acid**.

Materials:

- **3-Hydroxy-5-nitrobenzoic acid** sample
- A suitable solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - EI):

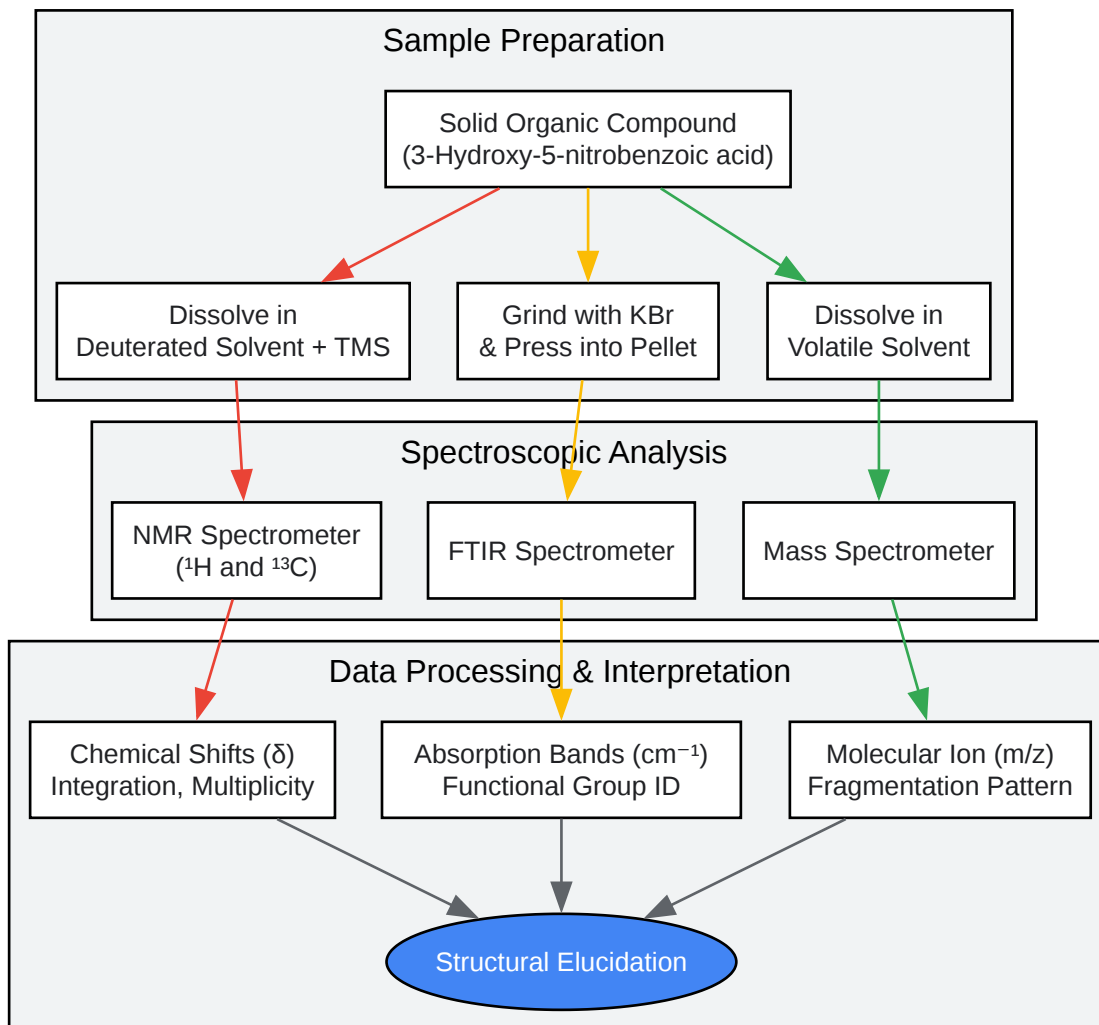
- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent.
 - Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization and Analysis:
 - In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

- A detector records the abundance of each ion.
- Data Interpretation:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
 - Propose fragmentation pathways that are consistent with the observed peaks and the structure of **3-Hydroxy-5-nitrobenzoic acid**. Common losses for this molecule include -OH, -COOH, and -NO₂ groups.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **3-Hydroxy-5-nitrobenzoic acid**.

General Workflow for Spectroscopic Analysis of a Solid Compound



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Spectroscopic Analysis Workflow

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References

- 1. brainly.com [brainly.com]

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